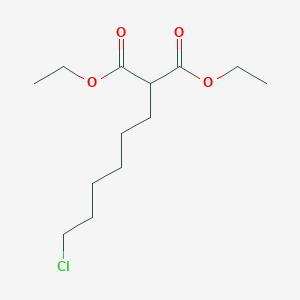
1,3-Diethyl 2-(6-chlorohexyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-(6-chlorohexyl)propanedioate is an organic compound with the molecular formula C13H23ClO4 It is a derivative of propanedioate, featuring a chlorohexyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate typically involves the reaction of diethyl malonate with 1,6-dichlorohexane. The reaction is carried out under basic conditions, often using sodium ethoxide as a base. The process involves the nucleophilic substitution of the chlorine atom by the malonate ester, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorohexyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate.
Hydrolysis: Aqueous acid or base.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted propanedioates.
Hydrolysis: Diethyl malonic acid derivatives.
Reduction: Alcohol derivatives of propanedioate.
Scientific Research Applications
1,3-Diethyl 2-(6-chlorohexyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(6-chlorohexyl)propanedioate involves its interaction with specific molecular targets. The chlorohexyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways.
Comparison with Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
1,3-Diethyl 2-(6-bromohexyl)propanedioate: A bromine analog with similar reactivity but different reactivity profiles.
1,3-Diethyl 2-(6-iodohexyl)propanedioate: An iodine analog with distinct chemical properties.
Uniqueness: 1,3-Diethyl 2-(6-chlorohexyl)propanedioate is unique due to the presence of the chlorohexyl group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
100476-78-6 |
|---|---|
Molecular Formula |
C13H23ClO4 |
Molecular Weight |
278.77 g/mol |
IUPAC Name |
diethyl 2-(6-chlorohexyl)propanedioate |
InChI |
InChI=1S/C13H23ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3 |
InChI Key |
KKWXQWZHJAPIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCCl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















